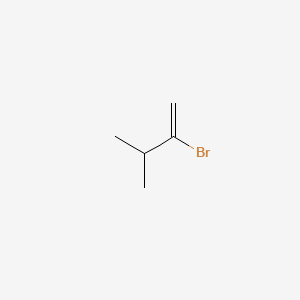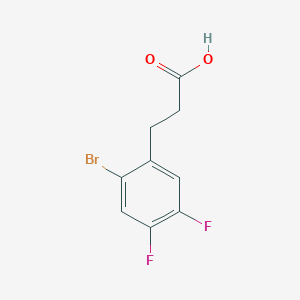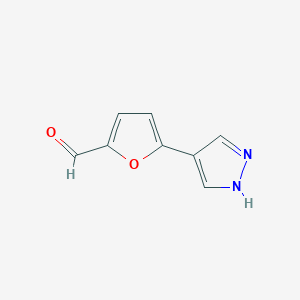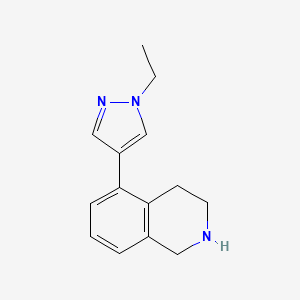
1-Butene, 2-bromo-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butene, 2-bromo-3-methyl- is an organic compound with the molecular formula C5H9Br. It is also known by other names such as γ,γ-Dimethylallyl bromide, Prenyl bromide, and 3-Methyl-2-butenyl bromide . This compound is a colorless to yellow liquid with a distinct odor and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
1-Butene, 2-bromo-3-methyl- can be synthesized through the reaction of isoprene with hydrobromic acid or hydrogen bromide gas in the presence of a cuprous halide catalyst . The reaction is typically carried out at temperatures ranging from -20°C to 30°C. The industrial production method involves the addition of hydrogen bromide to isoprene, resulting in the formation of 1-bromo-3-methyl-2-butene .
Analyse Des Réactions Chimiques
1-Butene, 2-bromo-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Addition Reactions: It can react with halogens or hydrogen halides to form dihalides or halogenated alkanes.
Common reagents used in these reactions include strong bases like potassium tert-butoxide, and nucleophiles such as sodium azide or potassium cyanide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Butene, 2-bromo-3-methyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Butene, 2-bromo-3-methyl- involves its reactivity as an alkylating agent. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, with the base abstracting a proton from the β-carbon and the bromine atom leaving as a bromide ion .
Comparaison Avec Des Composés Similaires
1-Butene, 2-bromo-3-methyl- can be compared with other similar compounds such as:
1-Bromo-2-methylpropene: Similar in structure but differs in the position of the bromine atom.
3-Bromo-2-methylpropene: Another isomer with the bromine atom at a different position.
Prenyl bromide: Another name for 1-Butene, 2-bromo-3-methyl-, highlighting its use in prenylation reactions.
The uniqueness of 1-Butene, 2-bromo-3-methyl- lies in its specific reactivity and applications in organic synthesis, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
2-bromo-3-methylbut-1-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-4(2)5(3)6/h4H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVWKTROBMKSAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464645 |
Source


|
| Record name | 1-Butene, 2-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31844-96-9 |
Source


|
| Record name | 1-Butene, 2-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B12089029.png)


![2-[(4,4,5,5,5-Pentafluoropentyl)oxy]ethan-1-ol](/img/structure/B12089046.png)
![7-Bromo-2-(methoxymethyl)-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B12089052.png)





